molecular formula C12H16ClNO3 B557006 z-d-Dap(boc)-oh CAS No. 62234-36-0

z-d-Dap(boc)-oh

Cat. No.: B557006
CAS No.: 62234-36-0
M. Wt: 338.36 g/mol
InChI Key: LVYXMDJSWLEZMP-DHXVBOOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound z-d-Dap(boc)-oh is a derivative of 2,3-diaminopropanoic acid. Its full chemical name is benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of z-d-Dap(boc)-oh typically involves the protection of the amino groups of 2,3-diaminopropanoic acid. The process begins with the protection of the alpha-amino group using a tert-butoxycarbonyl (Boc) group. The beta-amino group is then protected with a benzyloxycarbonyl (Cbz or Z) group. The final product, this compound, is obtained after the selective deprotection of the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination and ensure the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: z-d-Dap(boc)-oh can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

z-d-Dap(boc)-oh has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of z-d-Dap(boc)-oh involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological context. The pathways involved in its action include the modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Nalpha-Boc-Nbeta-Z-2,3-diaminopropanoic acid
  • Nalpha-Fmoc-Nbeta-Z-2,3-diaminopropanoic acid
  • Nalpha-Cbz-Nbeta-Z-2,3-diaminopropanoic acid

Uniqueness

z-d-Dap(boc)-oh is unique due to its specific combination of protecting groups, which provides it with distinct reactivity and stability. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKGPJRAGHSOLM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426527
Record name z-d-dap(boc)-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62234-36-0
Record name z-d-dap(boc)-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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